molecular formula C19H31NO B11979181 N,N-dibutyl-4-tert-butylbenzamide CAS No. 79868-18-1

N,N-dibutyl-4-tert-butylbenzamide

Cat. No.: B11979181
CAS No.: 79868-18-1
M. Wt: 289.5 g/mol
InChI Key: SBIXRCIAUQRFCF-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-tert-butylbenzamide is an organic compound with the molecular formula C19H31NO. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is known for its unique structural features, which include two butyl groups and a tert-butyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-dibutyl-4-tert-butylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-tert-butylbenzamide is not well-documented. like other benzamides, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibutyl-4-tert-butylbenzamide is unique due to its specific combination of butyl and tert-butyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the design of new materials and bioactive compounds .

Properties

CAS No.

79868-18-1

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N,N-dibutyl-4-tert-butylbenzamide

InChI

InChI=1S/C19H31NO/c1-6-8-14-20(15-9-7-2)18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13H,6-9,14-15H2,1-5H3

InChI Key

SBIXRCIAUQRFCF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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